
2-bromo-2-(4-fluorophenyl)acetonitrile
Description
2-Bromo-2-(4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol (calculated from substituent atomic weights) . This compound features a bromine atom and a fluorine atom on adjacent carbons of the benzene ring, conferring unique electronic and steric properties.
Properties
CAS No. |
1550447-72-7 |
---|---|
Molecular Formula |
C8H5BrFN |
Molecular Weight |
214 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-bromo-2-(4-fluorophenyl)acetonitrile typically involves halogenation and substitution reactions. One common method includes the reaction of 4-fluorobenzyl cyanide with bromine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromo-2-(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-(4-fluorophenyl)acetonitrile is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates during chemical reactions . These properties make it a valuable compound in synthetic chemistry and other research applications.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs of 2-bromo-2-(4-fluorophenyl)acetonitrile, highlighting differences in substituents, molecular weights, and synthesis yields:
Key Observations :
- Halogen Effects : Replacing fluorine with chlorine (e.g., 2-bromo-2-(4-chlorophenyl)acetonitrile) increases molecular weight by ~16.45 g/mol due to chlorine’s higher atomic mass .
- Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For example, 2-(5-bromo-2-fluorophenyl)acetonitrile () has a distinct electronic profile compared to the target compound due to differing halogen positions .
- Stereoelectronic Effects : Acrylonitrile derivatives (e.g., (Z)-3-(4-bromophenyl)-2-(4-fluorophenyl)acrylonitrile) exhibit extended conjugation, enhancing stability but reducing electrophilicity .
Physicochemical Properties
- Collision Cross-Section (CCS) : For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, predicted CCS values range from 143.2–147.3 Ų (depending on adducts), suggesting moderate molecular size and polarity . Comparable data for the target compound is lacking but can be inferred to be similar.
- Thermal Stability : Derivatives like ethyl 2-bromo-2-(4-fluorophenyl)acetate () decompose at elevated temperatures, indicating that the acetonitrile analog may also require low-temperature storage .
Biological Activity
2-Bromo-2-(4-fluorophenyl)acetonitrile is an organic compound characterized by its unique halogen substituents, which significantly influence its chemical properties and biological activities. With a molecular formula of C8H5BrFN and a molecular weight of 214.03 g/mol, this compound has garnered attention in medicinal chemistry and organic synthesis due to its interactions with biological molecules, particularly proteins.
The compound features a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetonitrile functional group. The positioning of these halogens is crucial for its reactivity and biological activity. The electrophilic nature of this compound allows it to selectively react with thiol groups in cysteine residues during protein modification processes, making it valuable for enhancing protein identification and characterization through mass spectrometry.
Biological Activity
Recent studies have focused on the compound's biological activity, particularly its cytotoxic effects and interactions with various biological targets.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits notable cytotoxicity against certain cancer cell lines. For example, in vitro studies indicate that compounds with similar structures show varying degrees of activity against cervical cancer (HeLa) cells. The presence of specific substituents can enhance or diminish this activity:
Compound | IC50 (µM) | Activity Trend |
---|---|---|
This compound | 7.95 | Higher potency observed |
2-(3-chlorophenyl)-substituted derivative | 8.74 | Moderate activity |
2-(4-methoxyphenyl)-substituted derivative | 10.72 | Lower activity |
These results suggest that the structural modifications around the acetonitrile group can significantly impact the cytotoxic potential of the compound .
Interaction with Biological Molecules
The compound's ability to interact with proteins is primarily attributed to its electrophilic characteristics. It has been shown to modify cysteine residues in proteins, which is essential for developing techniques that enhance protein identification through mass spectrometry. This property is particularly useful in proteomics research, where precise protein characterization is critical.
Case Studies
A notable case study involved the application of this compound in the development of novel therapeutic agents targeting specific cancer pathways. Researchers synthesized derivatives of this compound and evaluated their anticancer activities through molecular docking studies and in vitro assays. The findings indicated that certain derivatives exhibited enhanced binding affinities to target proteins involved in cancer progression, suggesting potential applications in drug development .
Q & A
Q. How do solvent polarity and temperature affect its stability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.